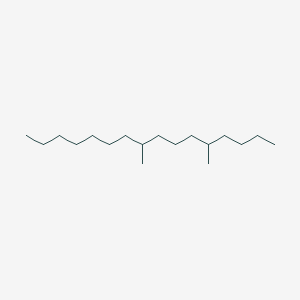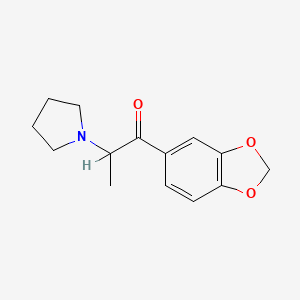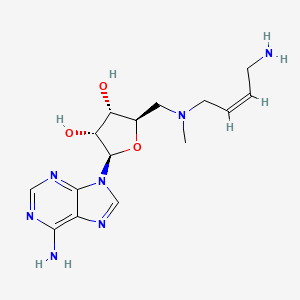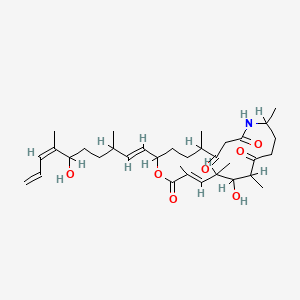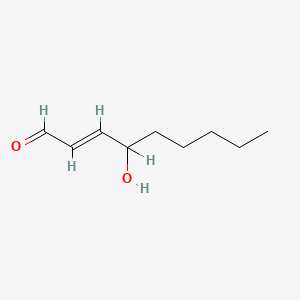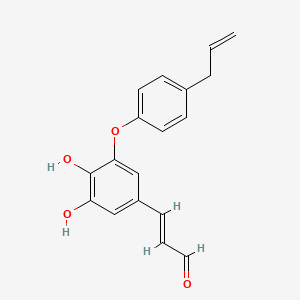
Obovatal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obovatal is a natural product found in Magnolia obovata with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Effects
Obovatal, a compound isolated from Magnolia obovata, has shown significant potential in cancer treatment. It inhibits the enzyme MMP-2, which plays a key role in the metastatic process of tumors. Specifically, in human fibrosarcoma cells (HT1080), obovatal effectively blocked cell migration and invasion by inhibiting MMP-2 enzyme activity and expression, indicating its potential as an anti-tumor agent (Lee et al., 2007).
Pharmacological Properties
Obovatal, along with obovatol, are neolignans from Magnolia obovata, exhibiting various pharmacological properties. While obovatol displays anti-cancer, anti-inflammatory, anti-platelet, and neuroprotective activities, obovatal specifically shows anticancer properties involving apoptosis and inhibition of cancer cell growth, migration, and invasion. The presence of a -CHO group in obovatal, absent in obovatol, may explain their differing pharmacological properties (Chiang et al., 2021).
Antibacterial Activity
The discovery of obovatal and obovatol as biphenyl ether lignans from Magnolia obovata also revealed their antibacterial properties. Obovatol, specifically, showed antibacterial activity against Streptococcus mutans, a cariogenic bacterium, though its activity was less potent than other compounds like magnolol and honokiol (Ito et al., 1982).
Neuroinflammation Modulation
Obovatol from Magnolia obovata has been investigated for its effect on microglial activation, neuroinflammation, and neurodegeneration. It attenuates microglia-mediated neuroinflammation by modulating redox regulation, suggesting its potential application in treating neurodegenerative diseases (Ock et al., 2010).
Anxiolytic Effects
Research on obovatol isolated from Magnolia obovata has demonstrated its anxiolytic-like effects. These effects are thought to be mediated through the activation of GABA/benzodiazepine receptors complex, as evidenced by behavioral tests in mice (Seo et al., 2007).
Inhibition of Nitric Oxide Production
Obovatal and related compounds from the fruits of Magnolia obovata have shown significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells. This suggests their potential in treating inflammatory conditions (Seo et al., 2013).
Eigenschaften
CAS-Nummer |
83864-77-1 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(E)-3-[3,4-dihydroxy-5-(4-prop-2-enylphenoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C18H16O4/c1-2-4-13-6-8-15(9-7-13)22-17-12-14(5-3-10-19)11-16(20)18(17)21/h2-3,5-12,20-21H,1,4H2/b5-3+ |
InChI-Schlüssel |
KGHJODCHEIEYBP-HWKANZROSA-N |
Isomerische SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)/C=C/C=O |
SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O |
Kanonische SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O |
Synonyme |
3,4-dihydroxy-5-(4-allylphenoxy)cinnamic aldehyde obovatal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



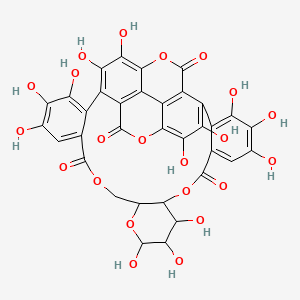
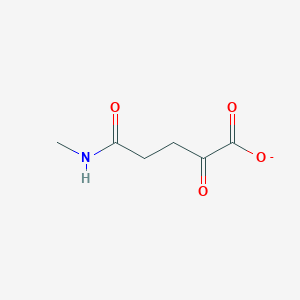
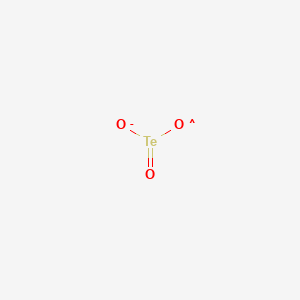
![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
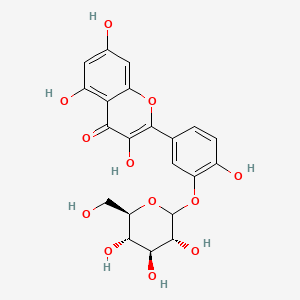
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234084.png)
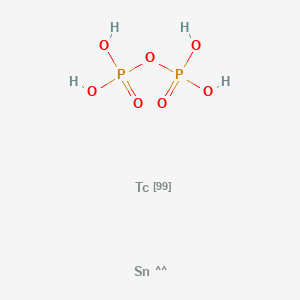
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
